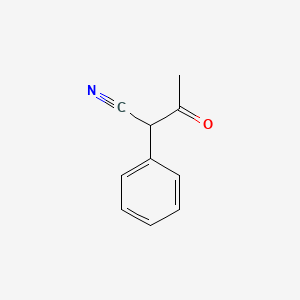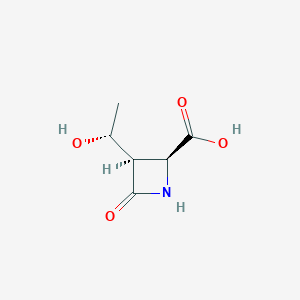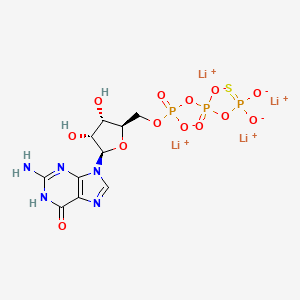
2-Acetamido-3-(methylamino)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Acetamido-3-(methylamino)propanoic acid involves several chemical reactions, starting from α-acetamidoacrylic acid and [15N]-methylamine. Enantioselective hydrolysis, mediated by Acylase 1, leads to the production of its R and S enantiomers (Hu & Ziffer, 1990).
Molecular Structure Analysis
Molecular structure analysis reveals that 2-Acetamido-3-(methylamino)propanoic acid derivatives can exhibit various conformations depending on their substitutions. For instance, in crystal structure analysis, differences in interplanar angles between amide groups were observed, highlighting the structural flexibility of these compounds (Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 2-Acetamido-3-(methylamino)propanoic acid derivatives are varied, indicating a rich chemistry. For example, its derivatives have been explored for anticonvulsant activities, suggesting interactions with biological systems (Camerman et al., 2005).
Scientific Research Applications
Applications in Anticonvulsant Research
The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide derivatives demonstrates their potential anticonvulsant activities. These compounds, with linearly extended conformations and specific interplanar angles, exhibit planar hydrophilic and hydrophobic areas, suggesting a correlation with their anticonvulsant properties (Camerman et al., 2005).
Role in Antitumor Activities
The compound (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate and its derivatives have been synthesized and characterized. Their in vitro antitumor activity tests indicate selective anti-tumor activities, suggesting a significant role in cancer research (Xiong Jing, 2011).
Contributions to Synthetic Chemistry
The furanose acetonide derivative 1, derived from 2-acetamido-2-deoxy-D-glucose, has facilitated a concise and efficient synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides. This synthesis plays a critical role in the development of various aminosugars, showcasing the chemical's versatility in synthetic chemistry (Cai et al., 2009).
Application in Polymer Research
The water-soluble poly(aminoaryloxy-methylamino phosphazene) synthesized from 2-acetamido derivatives has been investigated as a polymeric carrier species for biologically active agents. This research highlights the potential of these compounds in drug delivery systems and other biomedical applications (Gwon, 2001).
properties
IUPAC Name |
2-acetamido-3-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-5(3-7-2)6(10)11/h5,7H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIDTRITGXTLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CNC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(methylamino)propanoic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)






